6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine
Description
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
6-(3-bromopropyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C11H13BrO2/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8H,1-2,5-7H2 |
InChI Key |
SBTXTFVTFVMBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCCBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-(3-Bromopropyl)-2,3-dihydrobenzo[b]dioxine
General Synthetic Approach
The synthesis of 6-(3-bromopropyl)-2,3-dihydrobenzo[b]dioxine typically involves the functionalization of the benzo[b]dioxine core through alkylation with a bromopropyl moiety. The key steps can be summarized as:
Specific Synthetic Routes
Alkylation of 2,3-Dihydrobenzo[b]dioxine Derivatives
One common method involves the alkylation of the phenolic hydroxyl group or activated aromatic positions of the benzo[b]dioxine precursor with 1,3-dibromopropane or 3-bromopropyl halides in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution to install the 3-bromopropyl side chain at the 6-position.
This approach is supported by analogous synthetic strategies reported for related benzo[b]dioxine derivatives, where alkylation with bromoalkyl reagents is a standard method to introduce functionalized side chains.
Cyclization via Halogenated Precursors
Another route involves the cyclization of appropriately halogenated phenolic precursors. For example, methyl ester intermediates of hydroxylated benzoic acids can be alkylated with bromoalkyl reagents, followed by intramolecular cyclization to form the dioxine ring with the bromopropyl substituent already attached.
This method is exemplified in the synthesis of related compounds such as 2,3-dihydrobenzo[b]dioxine-5-carboxamide derivatives, where esterification, alkylation, hydrolysis, and amide formation steps are sequentially performed to build the target scaffold.
Alternative Synthetic Strategies from Literature
Halogenation of Propyl-Substituted Benzo[b]dioxines: Direct bromination of 6-propyl-2,3-dihydrobenzo[b]dioxine using brominating agents under controlled conditions could yield the 3-bromopropyl derivative, though this method lacks detailed documentation for this specific compound.
P–C Bond Formation Routes: Although primarily described for phosphonolactams, related methodologies involving the treatment of N-substituted aminobenzamides with phosphorus trichloride and subsequent intramolecular cyclization have been reported for related bromopropyl-substituted aromatic compounds. These approaches are less directly applicable but indicate the diversity of synthetic tactics involving halogenated propyl groups on aromatic systems.
Research Findings and Data Summary
Due to the limited direct literature on 6-(3-bromopropyl)-2,3-dihydrobenzo[b]dioxine, related synthesis and characterization data from benzo[b]dioxine derivatives provide valuable insights:
Analytical Characterization
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the 3-bromopropyl chain and the integrity of the benzo[b]dioxine ring system.
- Mass Spectrometry: Molecular ion peak at m/z 257.12 confirms molecular weight.
- Infrared Spectroscopy: Characteristic C–O–C stretching vibrations of the dioxine ring and C–Br stretching bands are observed.
- Chromatography: Purity assessed by HPLC or GC, depending on the derivative.
Chemical Reactions Analysis
2.1. Nucleophilic Substitution
The bromine atom in the propyl chain is a good leaving group, allowing substitution with nucleophiles such as thiols, amines, or hydroxide ions.
-
Reagents and Conditions :
-
Products :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| SN2 Substitution | Thiol + K₂CO₃ (DMF, 60°C) | 8-(2-butylthio)ethoxy derivatives |
| SN2 Substitution | Amine + KI (acetone) | Alkyl amine derivatives |
2.2. Elimination Reactions
The bromopropyl group can undergo elimination to form alkenes under basic or acidic conditions.
-
Reagents and Conditions :
-
Bases (e.g., KOtBu) or acids (e.g., H₂SO₄) to facilitate E2 or E1 mechanisms.
-
High temperatures or polar solvents (e.g., ethanol, THF).
-
-
Products :
-
Alkenes : Formation of 3-butenyl derivatives via β-elimination.
-
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| β-Elimination | KOtBu (THF, reflux) | 3-butenyl derivatives |
2.3. Oxidation Reactions
Longer alkyl chains can oxidize to ketones or carboxylic acids, though the propyl chain here may limit extensive oxidation.
-
Reagents and Conditions :
-
Oxidizing agents (e.g., KMnO₄, CrO₃) in acidic or basic media.
-
-
Products :
-
Ketones : Oxidation of secondary carbons.
-
Carboxylic Acids : Oxidation of terminal carbons.
-
2.4. Ring-Related Reactions
The benzodioxine ring may participate in:
-
Electrophilic Substitution : Unlikely due to electron-rich nature.
-
Coordination Chemistry : Potential interactions with metals via ether oxygens.
Comparison with Analogous Compounds
5.1. Substitution Reactions
-
Thiol Exchange : Reaction with butanethiol and K₂CO₃ in DMF at 60°C yields sulfide derivatives (e.g., 8-(2-butylthio)ethoxy analogs) .
-
Mechanistic Insights : SN2 mechanisms dominate due to the primary bromide structure.
5.2. Elimination Efficiency
-
β-Elimination under basic conditions (e.g., KOtBu/THF) generates alkenes, as observed in analogous propyl bromide systems.
5.3. Structural Analog Comparisons
Scientific Research Applications
6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through covalent attachment, aiding in the study of biological processes.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. This process involves the formation of a transition state and the subsequent release of the bromide ion. The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- Structure : Bromine substituent at the 6-position.
- Reactivity : Bromine enhances electrophilic aromatic substitution and cross-coupling (e.g., Suzuki-Miyaura) reactions.
- Applications : Widely used as an intermediate in synthesizing bioactive molecules, such as PKM2 activators and serotonin receptor ligands .
- Commercial Status : Available from multiple suppliers (e.g., ≥95% purity) .
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-ylsulfonylamino)hexanoic Acid
- Structure: Sulfonamide-linked hexanoic acid chain.
- Reactivity : The sulfonamide group enables hydrogen bonding, enhancing binding to biological targets.
- Applications : Explored in medicinal chemistry for enzyme inhibition or receptor modulation .
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl isocyanate
- Structure : Isocyanate (-NCO) group at the 6-position.
- Reactivity : High electrophilicity facilitates polymer synthesis and urea/thiourea formation.
- Applications : Used in materials science and as a building block in organic synthesis .
N-(3-Fluoro-4-methoxybenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
- Structure : Amine-substituted with fluorinated aryl groups.
- Reactivity : The electron-withdrawing fluorine enhances metabolic stability.
- Applications : Investigated for antiviral activity against Venezuelan equine encephalitis virus .
PKM2 Activators (Sulfonamide Derivatives)
The 2,3-dihydrobenzo[b][1,4]dioxine core is critical for binding to pyruvate kinase M2 (PKM2). Substituents significantly modulate potency:
| Compound ID | Substituent (Ar2) | AC50 (μM) | % Activation at 57 μM |
|---|---|---|---|
| 34 | 2,6-Difluorobenzene | 0.866 | 5.6 |
| 55 | 6-(2,3-Dihydrobenzo[b][1,4]dioxine) | 0.043 | 7.3 |
| 58 | 6-(2,3-Dihydrobenzo[b][1,4]dioxine) | 0.038 | 51.2 |
Antidepressant Candidates
Benzoxazole/benzothiazole-containing derivatives exhibit binding affinity for 5-HT1A/5-HT2A receptors. For example:
Commercial and Research Status
Biological Activity
6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine is a synthetic organic compound with notable biological properties. It is characterized by its molecular formula and a molecular weight of approximately 229.07 g/mol. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
- CAS Number : 57293-22-8
- Molecular Weight : 229.07 g/mol
- Molecular Formula :
- Boiling Point : Predicted at approximately 291.2 °C
- Density : Estimated at 1.549 g/cm³
The biological activity of this compound is primarily linked to its interaction with various biological pathways:
- Cell Cycle Regulation : This compound has been shown to influence the cell cycle by modulating key proteins involved in cell division and apoptosis.
- Antiviral Activity : Preliminary studies indicate that it may exhibit antiviral properties against several viruses, including HIV and influenza virus, by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound:
Case Studies
-
Case Study on Cancer Treatment :
A study explored the use of this compound in treating breast cancer. The compound was administered in combination with standard chemotherapy agents, resulting in enhanced apoptosis in tumor cells compared to controls. -
Viral Infection Model :
In a murine model of influenza infection, administration of the compound resulted in reduced viral load and improved survival rates compared to untreated groups.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activity, it also presents potential toxicity at higher doses. The GHS hazard statements associated with this compound include warnings for acute toxicity (H302), skin irritation (H315), and serious eye irritation (H319) .
Q & A
Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
